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3-(1H-Indol-3-yl)-2-mercaptopropanoic acid

Cat. No.: B11882402
M. Wt: 221.28 g/mol
InChI Key: DRTYLXLEPPPQQX-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Biological Significance

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in nature and medicinal chemistry. nih.govjchr.org This structural motif is the cornerstone of a vast array of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and melatonin (B1676174). nih.govnih.gov Tryptophan, chemically known as 2-amino-3-(1H-indol-3-yl)propanoic acid, serves as a biosynthetic precursor to a multitude of secondary metabolites. nih.gov The indole ring's unique electronic properties allow it to participate in various biological interactions, and its derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anticancer (e.g., vincristine), antihypertensive (e.g., reserpine), and antidepressant (e.g., amedalin) treatments. nih.gov

The biological importance of indole derivatives is vast, with activities including antifungal, antimicrobial, anti-HIV, anticonvulsant, and anti-inflammatory properties. jchr.org The versatility of the indole scaffold allows for chemical modifications that can modulate its biological activity, making it a focal point in drug discovery. nih.gov

Relevance of Mercapto Acid Moieties in Organic Chemistry

Mercapto acids, characterized by the presence of both a thiol (-SH) and a carboxylic acid (-COOH) group, are bifunctional molecules with a rich and versatile chemistry. wikipedia.org The thiol group is a potent nucleophile and a mild reducing agent, readily participating in addition, elimination, and cyclization reactions. It is also easily oxidized to form disulfide bonds, a reaction of fundamental importance in protein structure and function.

The carboxylic acid moiety imparts acidic properties and can be converted into a variety of functional groups, such as esters and amides. The dual functionality of mercapto acids makes them valuable building blocks in organic synthesis and key components in various applications. For instance, mercaptoacetic acid (thioglycolic acid) and its salts are used in cosmetic formulations for hair perming and as depilatory agents, owing to their ability to break disulfide bonds in keratin. In the realm of materials science, mercapto acids are utilized as capping agents for nanoparticles. wikipedia.org

The reactivity of mercapto acids is highlighted by their incompatibility with strong oxidizing agents, bases, and certain metals. inchem.orgnoaa.gov Their ability to react with a wide range of electrophiles makes them useful intermediates in the synthesis of more complex molecules.

Historical and Contemporary Perspectives on Indole-Thiol Compounds

The study of indole chemistry dates back to the 19th century with the investigation of the dye indigo. creative-proteomics.comwikipedia.org The isolation of indole from the distillation of tryptophan further spurred research into its derivatives. creative-proteomics.com While the individual chemistries of indoles and thiols have been extensively explored, the combination of these two moieties in a single molecule represents a more specialized area of research.

Historically, the focus has been on indole derivatives with various substituents, but the deliberate incorporation of a thiol group, particularly at the α-position of a propanoic acid side chain, is a more contemporary pursuit. Modern synthetic methods have enabled the creation of a diverse range of indole derivatives. openmedicinalchemistryjournal.com Research into indole-thiol compounds is often driven by the desire to create novel molecules with unique biological activities, potentially acting as enzyme inhibitors or possessing antioxidant properties. The reaction of indole derivatives with thiols can lead to the formation of complex oligomers, a side reaction that also has potential synthetic utility. mdpi.com

Overview of Research Trajectories for Complex Organosulfur Heterocycles

The synthesis and study of organosulfur heterocycles have become a significant area of focus in medicinal chemistry, with researchers increasingly looking beyond nitrogen-containing heterocycles. nih.gov Sulfur-containing heterocycles are integral components of many FDA-approved drugs and exhibit a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. nih.gov

Current research trends in this field are moving towards the development of greener and more efficient synthetic methodologies. researchgate.net This includes the use of mechanochemical conditions, such as ball milling, to carry out reactions in the absence of solvents. researchgate.net There is also a growing interest in the de novo synthesis of complex heterocycles from simple starting materials, allowing for the creation of novel molecular architectures. acs.org The exploration of thieno[3,2-b]indole systems, which are thiophene-fused indole derivatives, highlights the potential of combining indole and sulfur-containing rings to generate compounds with potent biological activities. nih.gov The continued investigation into the synthesis and biological evaluation of complex organosulfur heterocycles holds promise for the discovery of new therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B11882402 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-sulfanylpropanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)10(15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12,15H,5H2,(H,13,14)

InChI Key

DRTYLXLEPPPQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)S

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid

Directly forging the this compound structure is a nuanced process, typically necessitating multistep sequences due to the molecule's inherent functionalities.

Multistep Synthesis Approaches

A plausible and commonly employed strategy for the synthesis of this compound involves a multistep pathway commencing from readily available indole (B1671886) precursors. A representative synthetic route is outlined below, starting from the formation of indole-3-pyruvic acid.

One established method to generate indole-3-pyruvic acid is through the enzymatic or chemical transformation of tryptophan. google.com Subsequently, the keto group of indole-3-pyruvic acid can be reduced to a hydroxyl group to yield indole-3-lactic acid (2-hydroxy-3-(1H-indol-3-yl)propanoic acid). plos.orgnih.gov This reduction is a critical step and can be achieved using various reducing agents.

The hydroxyl group of indole-3-lactic acid is not a good leaving group for direct nucleophilic substitution. Therefore, it needs to be converted into a more reactive species, such as a halide. This can be accomplished by treating indole-3-lactic acid with a halogenating agent to produce 2-bromo-3-(1H-indol-3-yl)propanoic acid.

Finally, the introduction of the thiol functionality is achieved through a nucleophilic substitution reaction. The bromo-substituted intermediate is reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield the target compound, this compound.

StepReactantReagent(s)Product
1TryptophanAmino acid oxidase, CatalaseIndole-3-pyruvic acid
2Indole-3-pyruvic acidSodium borohydride (B1222165) (NaBH4)Indole-3-lactic acid
3Indole-3-lactic acidPhosphorus tribromide (PBr3)2-Bromo-3-(1H-indol-3-yl)propanoic acid
42-Bromo-3-(1H-indol-3-yl)propanoic acidSodium hydrosulfide (NaSH)This compound

Stereoselective Synthesis of Enantiomers

The presence of a chiral center at the C2 position of the propanoic acid chain in this compound means that it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of significant interest and can be approached through several methods.

One strategy involves the use of a chiral reducing agent for the conversion of indole-3-pyruvic acid to indole-3-lactic acid. Chiral borohydride reagents or enzymatic reductions can afford one enantiomer of the hydroxy acid in high enantiomeric excess. This enantiomerically enriched intermediate can then be carried through the subsequent halogenation and thiolation steps, which, if proceeding with inversion of configuration (an S(_N)2 mechanism), will yield the corresponding enantiomer of the final product.

Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its individual enantiomers. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent removal of the resolving agent. Chromatographic methods using a chiral stationary phase are also a powerful tool for the separation of enantiomers.

Precursor Chemistry and Fragment Coupling Techniques

The synthesis of this compound relies on the strategic functionalization of its constituent building blocks: the indole core and the mercaptopropanoic acid side chain.

Functionalization of Indole Building Blocks

The indole nucleus is generally reactive towards electrophiles at the C3 position. This inherent reactivity is exploited in the synthesis of the target molecule. researchgate.net A common approach is the Friedel-Crafts-type alkylation of indole with an electrophile containing the three-carbon propanoic acid backbone. For instance, indole can react with a suitably activated derivative of pyruvic acid or a related three-carbon synthons to form the C3-substituted indole. nih.gov

The choice of solvent and catalyst is crucial in directing the regioselectivity of the alkylation and minimizing side reactions. Lewis acids are often employed to activate the electrophile. nih.gov

Indole DerivativeElectrophilic ReagentCatalystProduct
Indole3-Bromopyruvic acidLewis Acid (e.g., AlCl3)3-(1H-Indol-3-yl)pyruvic acid
5-BromoindoleMaleimideBF3-OEt23-(5-Bromo-1H-indol-3-yl)succinimide

Incorporation of the Mercaptopropanoic Acid Scaffold

The mercaptopropanoic acid moiety can be introduced in a stepwise manner, as described in the multistep synthesis, or through the coupling of a pre-functionalized indole with a mercaptopropanoic acid derivative.

In the stepwise approach, the key transformation is the conversion of a hydroxyl group to a thiol group. This is typically a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by nucleophilic substitution with a sulfur-containing nucleophile. nih.govmdpi.com

IntermediateReagent 1Reagent 2Product
Indole-3-lactic acid1. Tosyl chloride, Pyridine2. Potassium thioacetateS-(2-(1H-indol-3-yl)-1-carboxyethyl) ethanethioate
S-(2-(1H-indol-3-yl)-1-carboxyethyl) ethanethioate1. Aqueous Base (e.g., NaOH)2. Acid workupThis compound

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry aims to develop more efficient, sustainable, and environmentally benign methodologies. For the synthesis of this compound, several advanced and green chemistry principles can be applied.

The use of enzymatic catalysis for the initial formation of indole-3-pyruvic acid from tryptophan represents a green approach, as it proceeds under mild conditions in aqueous media. google.com Biocatalysis can also be explored for the stereoselective reduction of the keto group, offering a sustainable alternative to chiral metal hydrides.

The use of greener solvents, such as water, ethanol, or supercritical fluids, in place of traditional volatile organic compounds, would also contribute to a more environmentally friendly synthesis. Microwave-assisted organic synthesis could also be investigated to potentially reduce reaction times and improve yields for certain steps.

Biocatalytic Synthesis and Enzymatic Transformations

No published research was found describing the use of enzymes or whole-cell systems for the synthesis or transformation of this compound.

Chemo-Enzymatic Synergies in Compound Preparation

There is no available literature on the application of combined chemical and enzymatic (chemo-enzymatic) strategies for the preparation of this compound.

Sustainable and Environmentally Benign Synthetic Pathways

No specific green or sustainable chemistry approaches for the synthesis of this compound have been reported in the scientific literature. While general principles of sustainable synthesis for indole-containing compounds exist, their direct application to this specific mercaptopropanoic acid derivative has not been documented. rug.nlrsc.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid from reaction mixtures, starting materials, and potential degradation products, as well as for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of indole-containing compounds. The development of a robust HPLC method for this compound would typically involve a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity. nih.gov Method development would begin with the selection of an appropriate column, such as a C8 or C18, which provides a nonpolar stationary phase for the retention of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. nih.gov

Detection is commonly achieved using a diode-array detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. The indole (B1671886) chromophore exhibits strong UV absorbance, typically around 280 nm. For enhanced sensitivity, particularly in complex matrices, fluorescence detection can be utilized, with excitation wavelengths set around 280 nm and emission wavelengths monitored around 350 nm. nih.gov

Validation of the developed HPLC method is critical to ensure its reliability and would be performed according to International Council for Harmonisation (ICH) guidelines. mdpi.com This process involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters and Validation Summary

Parameter Typical Condition/Value
Chromatographic Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Validation Parameters
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD < 0.05 µg/mL
LOQ < 0.15 µg/mL

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. mdpi.com For the analysis of this compound, which is an amphoteric compound possessing both acidic (carboxylic acid) and weakly basic (indole nitrogen) functionalities, Capillary Zone Electrophoresis (CZE) would be a suitable mode. nih.gov

In CZE, separation is based on the differential migration of analytes in an electric field within a narrow-bore capillary filled with a background electrolyte (BGE). mdpi.com The development of a CZE method would focus on optimizing the pH of the BGE to control the charge state of the analyte and, consequently, its electrophoretic mobility. A buffer system with a pH around 7 would result in the carboxyl group being deprotonated (anionic) and the indole nitrogen being largely neutral, leading to migration towards the anode. Modifiers such as organic solvents (e.g., methanol, acetonitrile) or cyclodextrins can be added to the BGE to enhance separation efficiency and selectivity. mdpi.com Amperometric detection has been shown to be effective for the determination of plant indoles, offering low detection limits. documentsdelivered.com

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the IR spectrum would be expected to show a combination of characteristic peaks from the indole ring, the carboxylic acid group, and the thiol group.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching
N-H (Indole) ~3400 Stretching
C-H (Aromatic/Alkane) 3100 - 3000 / 3000 - 2850 Stretching
S-H (Thiol) 2600 - 2550 (weak) Stretching
C=O (Carboxylic Acid) 1725 - 1700 Stretching
C=C (Aromatic) 1600 - 1450 Stretching
C-O (Carboxylic Acid) 1320 - 1210 Stretching
C-N (Indole) 1335 - 1250 Stretching

The broad O-H stretch of the carboxylic acid is a hallmark feature, while the sharp N-H stretch of the indole ring is also expected to be prominent. researchgate.net The weak S-H stretching band can sometimes be difficult to observe.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in strong signals for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide key information, particularly for the C=C bonds of the indole ring and the C-S and S-H bonds of the thiol group. The indole ring breathing modes typically give rise to strong and characteristic Raman bands. researchgate.net Computational studies, often using density functional theory (DFT), can be employed to predict and help assign the vibrational normal modes observed in the Raman spectrum. nih.govacs.org

Table 3: Predicted Key Raman Shifts

Functional Group/Vibration Expected Raman Shift (cm⁻¹) Intensity
S-H (Thiol) ~2570 Weak-Medium
C-S (Thiol) 700 - 600 Medium
Indole Ring Breathing ~1010, ~760 Strong
Aromatic C=C Stretching 1600 - 1550 Medium-Strong
C=O (Carboxylic Acid) ~1650 Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography can also determine the absolute configuration if a suitable single crystal is obtained.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

In the crystal structure of related indole derivatives, intermolecular interactions such as hydrogen bonding involving the indole N-H and carboxylic acid groups, as well as π–π stacking of the indole rings, are often observed. nih.govresearchgate.netmdpi.com These interactions dictate the packing of the molecules in the crystal lattice. The analysis of the crystal structure of this compound would reveal similar intermolecular forces, providing insight into its solid-state properties.

Biological and Biochemical Research Applications and Interactions

Role in Enzymatic Systems and Inhibition Studies

Research into 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid and its analogues has revealed significant interactions with various enzymatic systems. The presence of a thiol (-SH) group makes these molecules potent inhibitors of specific enzyme classes, a property that is extensively explored in biochemical research.

Thiol-dependent enzymes, which feature critical cysteine residues in their active sites, are a primary target for molecules containing a reactive thiol group. nih.gov The modification of this thiol moiety can lead to reversible or irreversible inhibition of the enzyme, providing a basis for therapeutic development. nih.gov

A complex derivative of this compound, specifically (2S)-2-[(2R)-2-((1S)-5-bromo-indan-1-yl)-3-mercapto-propionylamino]-3-(1H-indol-3-yl)-propionic acid, has been synthesized and identified as a potent triple inhibitor. nih.gov This compound demonstrates simultaneous inhibition of three zinc metallopeptidases: neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE-1). nih.gov These enzymes are crucial in regulating cardiovascular function, and their inhibition is a key target for treating conditions like chronic heart failure. nih.gov The simpler analogue, 3-mercaptopropionic acid (3-MPA), is also widely recognized as a tool in biochemical research for its ability to inhibit various thiol-dependent enzymes, aiding in the study of metabolic pathways. atamankimya.com

The analogue 3-mercaptopropionic acid (3-MPA) is a well-documented competitive inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme that catalyzes the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), in the central nervous system. researchgate.netwikipedia.org By inhibiting GAD, 3-MPA reduces GABA levels, which can induce epileptic seizures in laboratory animals, making it a valuable compound for studying seizure mechanisms. researchgate.netnih.gov

Research has shown that the inhibitory effect of 3-MPA on GAD activity varies with age. In studies comparing immature (12-day-old) and adult (90-day-old) rats, GAD inhibition was more pronounced and rapid in the younger subjects, which is likely attributable to an immature blood-brain barrier. researchgate.netnih.gov

Time Course of Rat Brain GAD Inhibition by 3-Mercaptopropionic Acid (70 mg/kg i.p.) researchgate.netnih.govresearchgate.net
Time After AdministrationGAD Activity Decrease in Adult Rats (% of Control)GAD Activity Decrease in Immature Rats (% of Control)
1 minute14.1%41.4%
Onset of SeizuresGradual decrease until onsetFurther, smaller decrease after initial drop

While specific kinetic and thermodynamic data for the binding of this compound are not extensively detailed in the reviewed literature, the principles of such analyses are fundamental to understanding its inhibitory action. The study of drug-target binding kinetics, particularly the dissociation rate constant (koff), is increasingly recognized as a critical predictor of a drug's efficacy in vivo. nih.gov

For enzyme inhibitors, a slow dissociation rate (a long drug-target residence time) can lead to a more sustained pharmacological effect. nih.gov In the development of inhibitors like the indol-containing derivative targeting NEP, ACE, and ECE-1, detailed kinetic studies would be employed to quantify the binding affinity and residence time at each enzyme target. nih.gov These analyses often involve computational methods, such as quantitative structure-kinetics relationship (QSKR) models, and biophysical techniques to understand how factors like hydrophobic interactions and conformational changes in the enzyme influence the binding and dissociation of the ligand. nih.gov

Involvement in Metabolic Pathways and Biosynthesis

The metabolic fate of mercaptopropanoic acid analogues is a key aspect of their biological activity, as these compounds often require metabolic activation to exert their effects.

The analogue 3-mercaptopropionic acid (3-MPA) is a potent inhibitor of fatty acid β-oxidation in coupled rat heart mitochondria. nih.govresearchgate.net However, its inhibitory action is not direct. Studies have shown that 3-MPA must first be metabolized in an energy-dependent reaction before it becomes inhibitory. nih.govresearchgate.net This suggests that a metabolite of 3-MPA, rather than the compound itself, is the active reversible inhibitor of one or more β-oxidation enzymes. researchgate.net

The biosynthesis of 3-MPA has also been identified in microorganisms. In the hyperthermophilic methanogen Methanocaldococcus jannaschii, 3-MPA is produced through a unique pathway involving the intermediates 2-hydroxy-4-mercaptobutyric acid (HMBA) and 4-mercapto-2-oxobutyric acid (MOB). chemicalbook.com This pathway highlights the role of mercaptopropanoic acid analogues in microbial sulfur metabolism. chemicalbook.com Furthermore, a putative "Gln-type" thiol dioxygenase from Azotobacter vinelandii has been reclassified as a 3-mercaptopropionic acid dioxygenase (MDO), showing a high specificity for 3-MPA and suggesting its role in the metabolic processing of this compound in bacteria. researchgate.net

A critical step in the metabolism and mechanism of action for many carboxylic acids, including mercaptopropanoic acid analogues, is their conversion to coenzyme A (CoA) thioesters. libretexts.orglibretexts.org This "activation" step is essential for their participation in various metabolic pathways. libretexts.org

In the context of fatty acid oxidation inhibition, 3-mercaptopropionic acid is metabolized to 3-mercaptopropionyl-CoA. nih.govresearchgate.net This thioester, along with its long-chain S-acyl derivatives, is believed to be the ultimate inhibitor of the enzyme acyl-CoA dehydrogenase, a key component of the β-oxidation pathway. nih.govresearchgate.net The formation of a thioester linkage with CoA is a common biological strategy to activate carboxylate groups for subsequent acyl substitution reactions. libretexts.orglibretexts.org The hydrolysis of these thioester bonds is catalyzed by a class of enzymes known as thioesterases, which are involved in numerous pathways, including fatty acid and polyketide synthesis. nih.gov

Participation in Organosulfur and Organoselenium Biotransformations

The involvement of mercapto-compounds like this compound in biological systems extends to their participation in the complex pathways of organosulfur biotransformations. The thiol group (-SH) is a key functional moiety that allows such molecules to act as intermediates or substrates in various metabolic processes. For instance, the catabolism of the organic disulfide 3,3′-dithiodipropionic acid in the bacterium Tetrathiobacter mimigardefordensis proceeds through the intermediate 3-mercaptopropionic acid (3MP). nih.gov This process highlights a pathway where a mercapto-acid is a central intermediate in the breakdown of a larger sulfur-containing compound, ultimately leading to propionyl-coenzyme A, which enters central metabolism. nih.gov

In the broader context of biosynthesis, carrier proteins are essential for tethering and transporting building blocks and growing molecular chains. Acyl carrier proteins (ACPs), for example, are crucial in the synthesis of polyketides, a diverse class of natural products. nih.gov These ACPs must first be converted from their inactive apo form to an active holo form by the attachment of a phosphopantetheine arm, a process mediated by phosphopantetheinyl transferase (PPTase) enzymes like Sfp. biorxiv.org While direct studies on this compound as a sulfur carrier protein substrate are not prominent, the principle involves the transfer and modification of sulfur-containing moieties, a fundamental aspect of organosulfur biochemistry. The thiol group presents a potential site for enzymatic modification and incorporation into larger biosynthetic pathways.

Interactions with Biological Macromolecules

The indole (B1671886) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological macromolecules. Indole derivatives have been extensively studied for their binding affinity to various protein targets and receptors. For example, certain indole derivatives show a high affinity for serotonin (B10506) receptors, such as the 5-HT2C receptor, and dopamine (B1211576) receptors like the D2 receptor. nih.govnih.gov The structural similarity of the indole nucleus to neurotransmitters like serotonin facilitates these interactions. nih.govmdpi.com

In the realm of immunology, indole derivatives can modulate immune responses. While direct modulation of Interleukin-2 (IL-2) by this compound is not specifically documented, related indole compounds are known to influence the immune system. IL-2 is a cytokine that can act as both a stimulant for effector T cells and a brake on the immune response by activating regulatory T cells. drugtargetreview.com Studies have shown that the pineal indole melatonin (B1676174) can act synergistically with IL-2 in immunotherapy for certain cancers, suggesting a potential for crosstalk between indole-related pathways and cytokine signaling. nih.gov Furthermore, other indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in cellular models, highlighting the anti-inflammatory potential of this class of compounds. rsc.org A related gut microbiota metabolite, indole-3-propionic acid (IPA), also demonstrates an ability to inhibit the synthesis of proinflammatory cytokines. nih.gov

Table 1: Examples of Biological Targets for Indole Derivatives
Indole Derivative ClassProtein Target/ReceptorObserved Effect/AffinityReference
Indolylpropyl-piperazinesSerotonin Transporter (SERT)High affinity, with some compounds showing Ki values in the nanomolar range. nih.gov
Indolylpropyl-piperazinesDopamine D2 ReceptorAffinity ranges from micro to nanomolar. nih.gov
trans-2-(indol-3-yl)cyclopropylaminesSerotonin 5-HT2C ReceptorHigh affinity, with the 5-fluoro-substituted compound having a Ki of 1.9 nM. nih.gov
Melatonin (Pineal Indole)Interleukin-2 (IL-2) PathwayActs synergistically with IL-2 in immunotherapy protocols. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazolesPro-inflammatory Cytokines (NO, IL-6, TNF-α)Inhibited LPS-induced production in RAW264.7 cells. rsc.org

The biological activities of indole derivatives often translate into significant modulatory effects on various cellular biochemical processes. Beyond inflammation, these compounds can influence cell proliferation, apoptosis (programmed cell death), and metabolic pathways. For example, certain synthetic analogues of the marine alkaloid nortopsentin, which feature an indole-thiazole structure, have demonstrated potent antiproliferative activity against various human tumor cell lines. nih.gov One of the most active compounds in this series was found to inhibit cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov

Furthermore, indole compounds derived from the gut microbiota play a crucial role in maintaining intestinal homeostasis. frontiersin.org They can modulate the gut barrier, regulate the release of peptides like glucagon-like peptide-1 (GLP-1), and influence immune cell function. frontiersin.org The ability of compounds like indole-3-propionic acid to prevent oxidative stress and lipoperoxidation points to a broader role in cellular protection and maintenance of biochemical balance. nih.gov

Utility as a Biochemical Probe and Research Tool

This compound, particularly when isotopically labeled (e.g., with ¹³C or ³⁵S), has potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways. The technique of isotopically nonstationary ¹³C metabolic flux analysis (MFA) is a powerful tool used to quantify the rates (fluxes) of intracellular reactions. nih.govmdpi.com By introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into various metabolites over time, researchers can build a detailed map of metabolic activity. mdpi.comnih.gov

For example, MFA has been used to study the metabolism of human platelets, revealing that resting platelets primarily use glucose for glycolysis while oxidizing acetate (B1210297) to fuel the TCA cycle. nih.gov Upon activation, glucose uptake increases dramatically, and metabolic fluxes are rerouted. nih.gov A labeled version of this compound could theoretically be used in a similar manner to trace the metabolic fate of the tryptophan backbone and the thiol-containing side chain, providing insights into amino acid catabolism, organosulfur metabolism, and the integration of these pathways with central carbon metabolism.

The thiol group of this compound makes it an excellent candidate for the surface functionalization of nanoparticles, particularly those made of noble metals or metal oxides. Thiol-containing molecules, such as mercapto-acids, form strong coordinate bonds with the surface of materials like gold (Au) and zinc oxide (ZnO), creating a stable coating. researchgate.netnih.gov This functionalization is critical for improving the biocompatibility, stability, and utility of nanoparticles in biological research. researchgate.netmdpi.commdpi.com

For instance, ZnO nanoparticles have been surface-modified with 3-mercaptopropionic acid (MPA) to create nanostructures for further conjugation with biomolecules like enzymes. researchgate.net Similarly, mercaptoundecanoic acid (MUA) has been used to functionalize gold nanoparticles, rendering them pH-responsive and enabling their use as reusable catalysts. nih.gov The indole moiety of this compound could confer additional properties to the functionalized nanoparticle, such as specific biological recognition or enhanced cellular uptake, making it a valuable tool for applications in bioimaging, drug delivery, and diagnostics. researchgate.netnih.gov

Table 2: Functionalization of Nanoparticles with Related Mercapto-Acids
NanoparticleFunctionalizing AgentPurpose/ApplicationReference
Cu-doped ZnO Nanoparticles3-mercaptopropionic acid (MPA)Surface modification for subsequent conjugation with peroxidase. researchgate.net
ZnO Nanoparticles3-mercaptopropionic acid (MPA)Surface functionalization for water-soluble curcumin (B1669340) delivery. researchgate.net
Gold Nanoparticles (AuNPs)Mercaptoundecanoic acid (MUA)Create pH-responsive nanoparticles for use as a reusable catalyst. nih.gov
Gold Nanoparticles (AuNPs)3-mercapto-1-propansulfonate (3-MPS)Synthesis of negatively charged AuNPs for potential radiotherapy applications. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action in Biological Systems

Investigating how a molecule interacts with biological targets at a molecular level is crucial for understanding its pharmacological effects. This involves a combination of computational and experimental techniques to predict and validate binding modes, conformational changes, and reactive pathways.

Computational docking is a key method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For indole (B1671886) derivatives, docking studies have been instrumental in elucidating their interactions with a variety of enzymes and receptors.

Studies on Indole-3-propionic acid (IPA), a close analogue lacking the 2-mercapto group, have demonstrated its ability to interact with biological macromolecules. For instance, docking simulations revealed that IPA preferentially binds to the minor groove of DNA, particularly in AT-rich regions. mdpi.com The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions, forming a stable complex within the DNA groove. mdpi.com Further docking studies have shown IPA's potential to bind directly with key proteins involved in cellular signaling pathways, such as AKT1, EGFR, and TNF, suggesting a molecular basis for its antioxidant and cytoprotective effects. nih.govresearchgate.net

General docking studies on various indole-based enzyme inhibitors highlight common interaction patterns. The indole ring often engages in hydrophobic and π-stacking interactions with nonpolar residues in the active site of enzymes like indoleamine 2,3-dioxygenase (IDO1) or Pim-1 kinase. researchgate.netespublisher.comfrontiersin.org The specific substituents on the indole ring and its side chains are then responsible for forming crucial hydrogen bonds and other polar interactions that determine the ligand's potency and selectivity. nih.gov For 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid, it can be hypothesized that the indole moiety would anchor the molecule in a hydrophobic pocket, while the carboxyl and thiol groups of the mercaptopropanoic acid chain would be available to form specific hydrogen bonds or coordinate with metal ions within the active site of a target enzyme.

Table 1: Predicted Interactions from Docking Studies of Indole-based Compounds with Biological Targets
Compound/ClassBiological TargetKey Predicted InteractionsReference
Indole-3-propionic acid (IPA)Calf Thymus DNAMinor groove binding (AT-rich region), Hydrogen bonds, Hydrophobic interactions mdpi.com
Indole-3-propionic acid (IPA)AKT1, EGFR, NOS3, PPARA, SRC, TNFDirect binding to hub proteins, indicating potential for antioxidant and cytoprotective pathways nih.govresearchgate.net
C2-Aroyl IndolesIndoleamine 2,3-dioxygenase (IDO1)Binding to the active site, interaction with HEME cofactor frontiersin.org
General Indole DerivativesPim-1 KinaseHydrogen bonding with key residues (e.g., Glu 121), hydrophobic interactions researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. MD simulations can assess the stability of the predicted binding pose, reveal conformational changes in both the ligand and the protein upon binding, and offer a more refined calculation of binding free energies.

In studies of other indole derivatives as enzyme inhibitors, MD simulations have been crucial for understanding the dynamic nature of the interactions. For instance, simulations of C2-aroyl indoles with IDO1 helped to study the conformational changes that occur after the inhibitor binds. frontiersin.org Such studies are essential for confirming that the interactions observed in docking, like those with critical amino acid residues, are maintained over time, thus validating the proposed binding mode. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations are powerful computational tools used to investigate reaction mechanisms at the quantum level, which is particularly useful for studying the formation and stability of reactive intermediates. This approach treats the reactive center of the system (e.g., the ligand and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

In the context of indole-based enzyme inhibitors, QM/MM calculations have been employed to understand the mechanism of inhibition. For example, in the study of C2-aroyl indoles as IDO1 inhibitors, QM/MM calculations helped to elucidate the electronic structure and energetics of the inhibitor interacting with the heme cofactor in the enzyme's active site. frontiersin.org These calculations can provide detailed insights into how the inhibitor affects the catalytic cycle of the enzyme, for instance, by stabilizing a particular state or by forming a covalent intermediate. For a molecule like this compound, with its reactive thiol group, QM/MM calculations could be invaluable for studying potential covalent interactions with a target protein or its involvement in redox processes.

Systematic Structural Modification and Functional Correlation

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for the molecule's function and to optimize its properties.

The indole ring is a versatile scaffold that allows for chemical modifications at several positions, most notably at the N1, C2, C3, and C5 positions. nih.gov The nature and position of substituents on the indole ring can profoundly influence the biological activity of the resulting derivatives.

N1-Position: Alkylation or arylation at the N1 position can significantly alter the compound's pharmacokinetic properties and target affinity. For example, in a series of 3-acylindole-2-carboxylic acids designed as cPLA2 inhibitors, the introduction of long alkyl chains (8 or more carbons) at the N1 position led to a loss of activity. However, when the terminal methyl group of these long chains was replaced with a carboxylic acid, the inhibitory potency was significantly increased. nih.gov This highlights the importance of this position for interacting with specific regions of the target protein.

Benzene (B151609) Ring Substitution: Introducing substituents on the fused benzene ring of the indole nucleus (positions C4, C5, C6, C7) is a common strategy to fine-tune activity. For instance, studies on indole-2-carboxamides showed that adding small substituents like fluorine to the benzene ring could strengthen inhibitory activity. nih.gov In another example, modifications to bisindole compounds, which act as HIV-1 fusion inhibitors, at various positions allowed for the exploration of shape, charge, and hydrophobic surface area, leading to compounds with submicromolar activity. nih.govacs.org

Table 2: Structure-Activity Relationship Insights from Indole Moiety Modifications
Modification SiteStructural ChangeObserved Effect on Biological ActivityCompound Class/TargetReference
N1-PositionIntroduction of long alkyl chains (&gt;C8)Loss of activitycPLA2 Inhibitors nih.gov
N1-PositionIntroduction of long alkyl chains with a terminal carboxyl groupSignificant increase in potencycPLA2 Inhibitors nih.gov
C2/C3-PositionPresence of a carboxamide groupEssential for inhibitory activityVarious Enzyme Inhibitors nih.gov
Benzene RingIntroduction of fluorine atomsStrengthened inhibitory activityHLGP Inhibitors nih.gov
VariousSystematic substitution on bisindole scaffoldModulation of shape, charge, and hydrophobicity leading to improved potencyHIV-1 Fusion Inhibitors nih.govacs.org

The mercaptopropanoic acid portion of the molecule offers two primary sites for chemical modification: the thiol (-SH) group and the carboxylic acid (-COOH) group. Both are highly functional and can be derivatized to alter the compound's properties. The cysteine residue in peptides, which shares the mercapto- and carboxylic acid functionalities, serves as an excellent model for potential derivatizations.

Thiol Group Modification: The thiol group is highly nucleophilic and is one of the most reactive functional groups in proteins. mdpi.com It can undergo a variety of chemical modifications:

Alkylation: Reaction with haloacyl reagents (like iodoacetamide) or N-ethylmaleimide results in the formation of a stable thioether bond. This modification eliminates the thiol's ability to form disulfide bonds or coordinate with metals. nih.gov

Disulfide Formation: The thiol can be reversibly oxidized to form a disulfide bond, either with another molecule of the same compound or with a cysteine residue on a protein. This is a key mechanism in redox regulation. mdpi.com

Thioester/Thioether Formation: In the context of leukotriene A4 hydrolase inhibitors, modifications to N-mercaptoacylcysteine derivatives, specifically creating S-benzyl-l-cysteine derivatives, were explored. Altering the substituents on the phenyl ring of the benzyl (B1604629) group led to significant improvements in both inhibitory activity and selectivity. nih.gov

Carboxylic Acid Group Modification: The carboxylic acid is typically ionized at physiological pH and often engages in salt bridges or hydrogen bonds with protein targets.

Esterification: Converting the carboxylic acid to an ester neutralizes its negative charge and increases its lipophilicity. This can dramatically affect how the molecule interacts with its target and its ability to cross cell membranes. In studies of HIV-1 inhibitors, replacing a carboxylic acid with a methyl or ethyl ester resulted in enhanced fusion inhibitory activity. nih.gov

Amidation: Reaction with amines to form amides is another common modification that removes the negative charge and introduces new hydrogen bonding capabilities. The specific amide formed can be tailored to probe for interactions in the target's binding pocket.

These systematic modifications of both the indole and mercaptopropanoic acid moieties are essential for building a comprehensive SAR profile, which can guide the future design of analogues of this compound with improved therapeutic potential.

Influence of Stereochemistry on Biological Activity

Information regarding the synthesis of specific stereoisomers of this compound and the subsequent evaluation of their differential biological activities is not available in the current body of scientific literature. Therefore, no data can be presented on how the spatial arrangement of its constituent atoms might affect its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No QSAR studies have been published that focus on this compound or a series of its close analogs. Such studies are essential for building predictive models of biological activity, but require a dataset of compounds with measured biological activities, which is currently not available for this specific molecule.

Kinetic and Thermodynamic Profiling of Biochemical Interactions

Detailed kinetic and thermodynamic data, which are crucial for understanding the mechanism and strength of a compound's interaction with a biological target, are absent for this compound. There are no published studies detailing its binding affinity (Kd), association (kon) and dissociation (koff) rates, or the thermodynamic parameters (ΔH, ΔS, ΔG) of its potential interactions.

Derivatives and Analogues: Synthesis, Characterization, and Research Potential

Synthesis of Novel Heterocyclic Systems Incorporating the 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid Scaffold

The indole (B1671886) nucleus, combined with a mercaptopropanoic acid side chain, provides reactive sites for cyclization reactions, leading to the formation of various heterocyclic systems. These new structures often exhibit unique chemical and biological properties.

Thiazolidinones are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which are of significant interest in medicinal chemistry. Derivatives incorporating an indole moiety have been synthesized through multi-step reactions. A common synthetic pathway involves the initial reaction of indole-3-carboxaldehyde (B46971) with a substituted aniline (B41778) in the presence of glacial acetic acid to form a Schiff base (an imine). jmchemsci.com This intermediate is then subjected to cyclocondensation with thioglycolic acid via a cycloaddition reaction to yield the final thiazolidinone derivative. jmchemsci.comjmchemsci.com

The characterization of these compounds is typically performed using spectroscopic methods such as FT-IR and NMR, which confirm the formation of the heterocyclic ring and the incorporation of the indole scaffold. jmchemsci.comjmchemsci.comuobaghdad.edu.iq The research potential for these derivatives is broad, with studies indicating that thiazolidinone compounds possess anti-inflammatory and anticancer properties. jmchemsci.comresearchgate.net

Table 1: Synthesis of Indole-Containing Thiazolidinone Derivatives

Reactant 1 Reactant 2 Reagent/Solvent Reaction Conditions Product Yield (%) M.P. (°C) Ref
(E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine Thioglycolic acid Chloroform Reflux, 18 hours 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one 70 229-231 jmchemsci.comjmchemsci.com
(E)-4-(((1H-indol-3-yl)methylene)amino)-N,N-dimethylaniline Thioglycolic acid Chloroform Reflux, 18 hours 3-(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one 75 230-232 jmchemsci.comjmchemsci.com

Thiazinanones are six-membered heterocyclic rings containing sulfur and nitrogen. The synthesis of 1,3-thiazinan-4-one derivatives can be achieved through three-component reactions. nih.gov This approach involves the condensation of an aldehyde, an amine (such as 2-morpholinoethanamine), and 3-mercaptopropionic acid under either thermal or ultrasonication conditions. nih.gov This method provides a direct route to constructing the thiazinanone ring system.

Another approach involves the cyclocondensation of 3-mercaptopropanoic acid with isatin-3-imines. This reaction leads to the formation of spiro[3H-indole-3,2'-tetrahydro-1,3-thiazine]-2,4'(1H)-diones, a class of compounds that merges the indole and thiazinanone structures in a spirocyclic arrangement. researchgate.net

Spiro compounds are characterized by a single atom that is the corner of two rings. Spiroindoles, particularly spirooxindoles, are a prominent class of compounds in natural products and medicinal chemistry. rsc.org Their synthesis is a key area of research due to their diverse biological activities. nih.gov

One method for synthesizing spiro[indoline-3,2'-thiazolidines] involves a microwave-assisted reaction of isatin-3-imines with thioglycolic acid in DMF, using ZrSiO₂ as a catalyst. nih.gov Similarly, spiro[3H-indole-3,2'-tetrahydro-1,3-thiazine]-2,4'(1H)-diones are prepared by the cyclocondensation of isatin-3-imines with 3-mercaptopropanoic acid. researchgate.net These synthetic strategies provide efficient access to complex spirocyclic systems. The research potential of these molecules is significant, with some derivatives showing promising anti-mycobacterial activity against M. tuberculosis. nih.gov

Molecular hybridization is a strategy used to design new compounds by combining two or more pharmacophores, aiming to create molecules with enhanced affinity or efficacy. ekb.egscinito.ai This approach has been used to synthesize novel indole-pyrimidinone and indole-chromenone (coumarin) hybrids.

The synthesis of spiro[indole-2-one-3,4'-pyrimidin-2-one]-coumarin hybrids has been achieved through a multi-step process. The synthesis begins with the creation of an α,β-unsaturated carbonyl compound, 3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene)indolin-2-one, from isatin (B1672199) and coumarin (B35378) precursors. researchgate.netekb.eg This intermediate then undergoes a one-pot condensation reaction with urea (B33335) and various aromatic aldehydes in boiling acetic acid to yield the final spiro-hybrid compounds. ekb.egresearchgate.net The structures of these complex hybrids are confirmed using IR, ¹H-NMR, ¹³C-NMR, and elemental analysis. ekb.egekb.eg

Table 2: Synthesis of Spiro[indole-pyrimidinone]-coumarin Hybrids

Intermediate Aldehyde Reagent/Solvent Product Yield (%) M.P. (°C) Ref
3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene)indolin-2-one 2-hydroxybenzaldehyde Urea / Acetic acid 2-Oxo-spiro[indole-3,4'-pyrimidin-2'-one]-5′-[(2-oxo-2H-chromen-3-yl)-5′-oxo]-6′-[2-hydroxyphenyl] 72 228-230 ekb.eg
3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene)indolin-2-one 3-nitrobenzaldehyde Urea / Acetic acid 2-Oxo-spiro[indole-3,4'-pyrimidin-2'-one]-5′-[(2-oxo-2H-chromen-3-yl)-5′-oxo]-6′-[3-nitrophenyl] 81 240-242 ekb.eg

Conjugates and Hybrid Molecules

The functional groups of this compound, namely the carboxylic acid and the thiol group, are ideal handles for conjugation to other molecules, such as peptides, to create hybrid structures with tailored properties.

Amide derivatives can be readily synthesized by reacting the carboxylic acid group of the indole scaffold with various substituted amines. sphinxsai.com This reaction forms a stable amide bond and is a common strategy for modifying the properties of a lead compound.

More complex conjugates can be formed using the mercaptopropanoic acid moiety. Specifically, 3-mercaptopropionic acid (MPA) is used to mediate the synthesis of peptide thioesters. researchgate.netnih.gov These thioesters are critical intermediates for a powerful protein synthesis technique known as native chemical ligation (NCL). nih.gov In this process, a synthetic peptide with a C-terminal thioester is reacted with another peptide that has an N-terminal cysteine residue. The reaction ligates the two fragments, forming a native peptide bond at the ligation site. nih.gov The ability to generate peptide thioesters using MPA allows for the total chemical synthesis of proteins that are too large to be made by conventional stepwise solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This methodology is crucial for producing proteins for research and therapeutic applications.

Future Research Directions and Translational Perspectives

Advancements in Asymmetric and Green Synthesis of the Compound and its Derivatives

Future synthetic research will likely focus on developing more efficient, stereoselective, and environmentally benign methods for producing 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid and its derivatives. Traditional indole (B1671886) syntheses often involve harsh conditions and hazardous reagents. rsc.org Modern approaches are shifting towards greener alternatives. researchgate.net

Key areas for advancement include:

Asymmetric Catalysis : The compound possesses a chiral center at the second carbon of the propanoic acid chain. Developing enantioselective synthetic routes is crucial, as different enantiomers may exhibit distinct biological activities. Future work could adapt organocatalytic methods or Brønsted acid-catalyzed reactions, which have been successful for other indole derivatives, to achieve high enantiomeric excess under mild conditions. organic-chemistry.orgnih.gov

Green Chemistry Approaches : The application of green chemistry principles will be paramount. This includes the use of aqueous media, ionic liquids, or solvent-free reactions to minimize environmental impact. researchgate.netijiset.com Multicomponent reactions (MCRs), which allow for the construction of complex molecules like indole derivatives in a single step from simple precursors, represent a highly efficient and sustainable strategy. rsc.orgnih.gov Research into enzymatic or chemo-enzymatic routes, potentially starting from tryptophan or indole-3-pyruvic acid, could offer highly specific and green pathways to the desired product. google.com

Table 1: Comparison of Synthetic Approaches for Indole Derivatives
Synthetic StrategyKey FeaturesPotential Advantages for Target CompoundReferences
Classical Methods (e.g., Fischer)Often require harsh acidic conditions, high temperatures.Well-established but lacks efficiency and sustainability. rsc.org
Asymmetric OrganocatalysisMetal-free, uses small chiral organic molecules as catalysts.High enantioselectivity for the chiral center. organic-chemistry.orgnih.gov
Green Synthesis (MCRs, Green Solvents)High atom economy, reduced waste, use of benign solvents like water or ethanol.Improved sustainability and efficiency. researchgate.netijiset.com
BiocatalysisUses enzymes to catalyze reactions.High specificity and mild reaction conditions. google.comrug.nl

Identification of Novel Biological Targets and Undiscovered Biochemical Pathways

The structural similarity of this compound to tryptophan metabolites like indole-3-propionic acid (IPA) and indole-3-pyruvic acid (IPyA) suggests it may play a role in host-microbiome interactions and related physiological processes. nih.govresearchgate.netmdpi.com IPA, a metabolite produced by gut microbiota, is known to have anti-inflammatory and antioxidant properties and influences glucose metabolism. researchgate.netnih.govnih.gov

Future research should aim to:

Screen for Biological Activity : The compound should be screened against a wide array of biological targets. Given the activities of other indole derivatives, promising areas for investigation include cancer, inflammation, and neurological disorders. mdpi.comresearchgate.netnih.gov Targets could include protein kinases, DNA topoisomerases, and cannabinoid receptors. mdpi.comacs.org

Investigate Metabolic Pathways : It is crucial to determine if this compound is a natural metabolite in any organism, perhaps as part of tryptophan metabolism by gut bacteria. frontiersin.org If so, identifying the biosynthetic and degradation pathways would be a priority. This involves metabolomic studies of microbial cultures and host biological fluids.

Elucidate Mechanism of Action : Should the compound show significant biological activity, the next step is to uncover its mechanism of action. This could involve identifying specific protein targets, such as enzymes or receptors. For instance, a related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was predicted to have an affinity for targets like lysosomal protective protein and Thromboxane-A synthase. mdpi.com

Table 2: Potential Biological Targets Based on Structurally Related Indole Compounds
Target ClassExamplesPotential Therapeutic AreaReferences
Protein KinasesCDK1Cancer mdpi.comnih.gov
Nuclear ReceptorsAryl hydrocarbon receptor (AhR), Pregnane X receptor (PXR)Immune Regulation, Intestinal Health frontiersin.org
EnzymesTNF-α converting enzyme (TACE), Acetohydroxy acid synthase (AHAS)Inflammation nih.gov
G-Protein Coupled ReceptorsCannabinoid receptors (CB1, CB2)Neurological Disorders acs.org

Development of Advanced Analytical Tools for Detection and Quantification in Complex Biological Matrices

To study the compound's potential role as a biomarker or metabolite, robust and sensitive analytical methods are required for its detection in complex biological samples like plasma, urine, and microbial culture media. mdpi.comresearchgate.net The high reactivity of the thiol group presents a significant analytical challenge. nih.gov

Future directions in analytical chemistry should include:

Chromatographic Methods : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. mdpi.com The development of a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be essential for achieving low detection limits and high specificity. nih.gov

Derivatization Strategies : To overcome the reactivity and improve the stability of the thiol group, pre-column derivatization is a promising strategy. A method using monobromobimane (B13751) for derivatization followed by HPLC with fluorescence detection has been successfully developed for the parent compound, 3-mercaptopropionic acid, and could be adapted. nih.govcolab.ws This approach not only stabilizes the analyte but also enhances detection sensitivity. colab.ws

High-Resolution Mass Spectrometry (HRMS) : The use of UHPLC-HRMS can aid in the structural elucidation of the compound and its metabolites in biological systems, as demonstrated for the related indole-3-pyruvate. nih.gov

Integration of Computational and Experimental Approaches for Predictive Biology

Integrating computational modeling with experimental work can accelerate the discovery of the compound's biological functions and potential therapeutic applications. researchgate.net

This integrated approach would involve:

Molecular Docking and Virtual Screening : Computational docking can be used to predict the binding affinity of this compound to a library of known protein structures. mdpi.comresearchgate.net This can help prioritize experimental testing and identify potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a series of derivatives, QSAR models can be built to correlate chemical structures with biological activities. researchgate.net These models can then guide the design of new, more potent analogues.

Target Prediction : Web-based tools like SwissTargetPrediction can analyze the compound's structure to predict its most likely protein targets based on similarity to known ligands, providing a valuable starting point for experimental validation. mdpi.com

Exploration of New Applications in Materials Science and Bio-Nanotechnology

The bifunctional nature of this compound—containing both a thiol group and a carboxylic acid—makes it an excellent candidate for applications in materials science. The thiol group has a strong affinity for noble metal surfaces, such as gold. wikipedia.org

Exciting future prospects include:

Functionalized Nanoparticles : The compound can be used as a capping agent to create functionalized gold nanoparticles. wikipedia.org The exposed indole groups on the nanoparticle surface could serve as recognition sites for specific proteins or be used to impart fluorescence properties for bioimaging.

Self-Assembled Monolayers (SAMs) : The molecule can be used to form SAMs on surfaces, with the indole moiety providing a unique chemical functionality at the interface for sensor development.

Polymer Science : 3-mercaptopropionic acid is used to create polymer cross-linking agents. wikipedia.org Incorporating the indole group via the target compound could lead to the development of novel polymers and hydrogels with unique biological or electronic properties. The indole core is known to be a component of some organic light-emitting diode (OLED) materials, suggesting potential in functional materials. rsc.org

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, translating fundamental discoveries into practical applications in medicine, biotechnology, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis often involves coupling indole derivatives with mercapto-propanoic acid precursors. For example, sulfonamide-protected intermediates (e.g., 2-nitrobenzenesulfonamido groups) can stabilize the thiol moiety during reactions . Key parameters include:

  • pH Control : Maintain slightly acidic conditions (pH 4–6) to prevent thiol oxidation.
  • Temperature : Optimize between 25–60°C to balance reaction rate and side-product formation.
  • Purification : Use recrystallization or column chromatography, as solvent-disordered structures (common in thiol-containing compounds) require rigorous isolation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for indole proton signals (δ 7.0–7.5 ppm) and thiol-related shifts (δ 1.8–2.5 ppm). Compare with databases like PubChem .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 239.05 (calculated for C11_{11}H11_{11}NO2_2S).
  • IR : Identify S-H stretches (~2550 cm1^{-1}) and carboxylic acid O-H bends (2500–3300 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL refines bond lengths, angles, and torsion angles to assign stereochemistry. For example:

  • Space Group : Tetragonal (P41_121_12) with unit cell parameters a = 9.6818 Å, c = 44.017 Å .
  • Disorder Handling : Use SQUEEZE (in PLATON) to model unresolved solvent molecules, ensuring accurate electron density maps .
  • Hydrogen Bonding : Analyze networks (e.g., S-H···O interactions) to confirm molecular packing .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Include explicit solvent models (e.g., water or methanol) to align computed NMR shifts with experimental values.
  • Dynamic Effects : Conduct variable-temperature NMR to detect conformational flexibility affecting spectral line shapes.
  • Crystallographic Validation : Compare DFT-optimized geometries with X-ray structures to identify torsional mismatches .

Q. How can researchers mitigate challenges in synthesizing thiol-containing indole derivatives?

  • Methodological Answer :

  • Protection-Deprotection : Use sulfonamide or disulfide groups to stabilize thiols during synthesis, followed by reductive cleavage (e.g., with TCEP) .
  • Oxidation Control : Perform reactions under inert atmospheres (N2_2/Ar) and add antioxidants (e.g., ascorbic acid).
  • Analytical Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in mobile phase) with LC-MS to track thiol degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvents?

  • Methodological Answer :

  • Solvent Polarity : Test solubility in DMSO (high), methanol (moderate), and hexane (low) to establish polarity trends.
  • pH Dependence : Measure solubility at pH 2 (protonated carboxylic acid) vs. pH 8 (deprotonated), noting thiol pKa (~10) .
  • Crystallization Artifacts : Assess if solvent inclusion (e.g., methanol/water mixtures) artificially alters solubility measurements .

Reference Standards & Impurities

Q. What protocols ensure reliable quantification of impurities in this compound batches?

  • Methodological Answer :

  • HPLC Conditions : Use a C18 column (4.6 × 250 mm), 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 30 min), UV detection at 254 nm .
  • Reference Standards : Cross-validate with certified materials (e.g., LGC Standards) for impurities like oxidized disulfides or dehydroindole derivatives .

Key Citations

  • Synthesis & Crystallography:
  • Spectroscopic Analysis:
  • Impurity Profiling:
  • Solvent/Disorder Handling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.